molecular formula C17H17F3N4O2S2 B15024346 1-({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide

1-({[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide

Cat. No.: B15024346
M. Wt: 430.5 g/mol
InChI Key: QNLKZKBOUMQUJW-UHFFFAOYSA-N
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Description

1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene and pyrimidine rings, followed by their functionalization and coupling with the piperidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 4,6-dichloropyrimidine.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide.

Uniqueness

1-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a thiophene ring, a trifluoromethyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C17H17F3N4O2S2

Molecular Weight

430.5 g/mol

IUPAC Name

1-[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H17F3N4O2S2/c18-17(19,20)13-8-11(12-2-1-7-27-12)22-16(23-13)28-9-14(25)24-5-3-10(4-6-24)15(21)26/h1-2,7-8,10H,3-6,9H2,(H2,21,26)

InChI Key

QNLKZKBOUMQUJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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